molecular formula C17H22ClN3OS B346675 [6-Chloro-5-(4-methoxy-benzyl)-2-methylsulfanyl-pyrimidin-4-yl]-diethyl-amine CAS No. 23994-32-3

[6-Chloro-5-(4-methoxy-benzyl)-2-methylsulfanyl-pyrimidin-4-yl]-diethyl-amine

Cat. No. B346675
CAS RN: 23994-32-3
M. Wt: 351.9g/mol
InChI Key: UZWCZJVEPBKJFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the pyrimidine ring. For example, the methoxy group could be introduced using a reagent like dimethyl sulfate . The benzyl group could be added using a Friedel-Crafts alkylation . The chloro group could be added using a chlorinating agent. The methylsulfanyl group could be introduced using a suitable sulfur-containing reagent. The diethylamine group could be added using diethylamine as a reagent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrimidine ring would provide a planar, aromatic core. The methoxy, benzyl, and diethylamine groups would add steric bulk and could influence the overall shape of the molecule. The chloro and methylsulfanyl groups would likely be in axial positions .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. The aromatic pyrimidine ring could undergo electrophilic aromatic substitution reactions. The methoxy group could undergo reactions typical of ethers, such as cleavage by strong acids . The benzyl group could undergo oxidation reactions to form a carboxylic acid . The chloro group could be displaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the positions of the functional groups on the pyrimidine ring. Factors influencing its properties could include its polarity, solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. The presence of multiple functional groups suggests that it could interact with a variety of biological molecules .

Safety and Hazards

As with any chemical compound, handling “[6-Chloro-5-(4-methoxy-benzyl)-2-methylsulfanyl-pyrimidin-4-yl]-diethyl-amine” would require appropriate safety precautions. It’s important to use personal protective equipment and work in a well-ventilated area . The specific hazards would depend on the properties of the compound, such as its toxicity, flammability, and reactivity .

properties

IUPAC Name

6-chloro-N,N-diethyl-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3OS/c1-5-21(6-2)16-14(15(18)19-17(20-16)23-4)11-12-7-9-13(22-3)10-8-12/h7-10H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWCZJVEPBKJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=NC(=N1)SC)Cl)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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